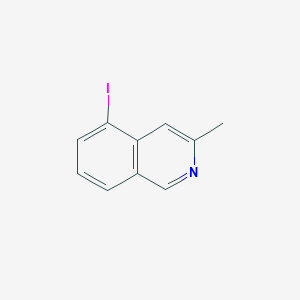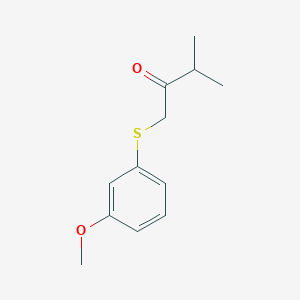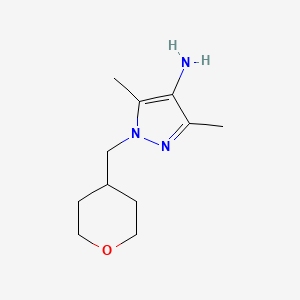
5-Iodo-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with N-iodosuccinimide (NIS) in the presence of an acid catalyst. This reaction proceeds under mild conditions and provides a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted isoquinolines.
Oxidation and Reduction: Quinoline and dihydroisoquinoline derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds.
Applications De Recherche Scientifique
5-Iodo-3-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural product derivatives.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets and potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 5-Iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the iodine and methyl groups. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
5-Iodoisoquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylisoquinoline: Lacks the iodine atom, which may reduce its potential for certain chemical reactions.
Isoquinoline: The parent compound, which is less reactive due to the absence of both iodine and methyl substituents.
Uniqueness: The combination of these substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H8IN |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
5-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
Clé InChI |
XNXMCANYRFSYRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2I)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)




![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)



